Methyl 3-iodo-4-oxo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-8-carboxylate
Description
Methyl 3-iodo-4-oxo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-8-carboxylate is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidine core with distinct substituents: a trifluoromethyl group at position 2, an iodo group at position 3, a keto group at position 4, and a methyl carboxylate at position 7. These functional groups confer unique electronic and steric properties, making it a candidate for pharmaceutical applications, particularly in antiviral and enzyme-targeting therapies. The iodine atom enhances reactivity in substitution reactions, while the trifluoromethyl group contributes to metabolic stability and lipophilicity .
Properties
Molecular Formula |
C11H6F3IN2O3 |
|---|---|
Molecular Weight |
398.08 g/mol |
IUPAC Name |
methyl 3-iodo-4-oxo-2-(trifluoromethyl)pyrido[1,2-a]pyrimidine-8-carboxylate |
InChI |
InChI=1S/C11H6F3IN2O3/c1-20-10(19)5-2-3-17-6(4-5)16-8(11(12,13)14)7(15)9(17)18/h2-4H,1H3 |
InChI Key |
WNURWDFFACOPRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=NC(=C(C(=O)N2C=C1)I)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Aza-Michael Addition and Intramolecular Cyclization
A solvent-free method catalyzed by BiCl₃ involves:
- Reacting 2-aminopyridine derivatives with β-keto esters.
- Aza-Michael addition followed by intramolecular acyl substitution.
Example protocol (adapted for target compound):
Palladium-Catalyzed Cross-Coupling
Pd-mediated coupling of halogenated pyridines with β-keto esters enables precise functionalization:
- Substrate : 3-Iodo-2-(trifluoromethyl)pyridine.
- Coupling partner : Methyl acrylate derivatives.
- Catalyst : Pd(OAc)₂/XPhos system.
Key parameters :
| Parameter | Optimal Value |
|---|---|
| Temperature | 80–100°C |
| Solvent | Toluene |
| Reaction time | 12–18 hours |
| Yield | 55–60% |
Functional Group Introduction
Trifluoromethylation
The CF₃ group is introduced via:
- Electrophilic trifluoromethylation using Umemoto’s reagent (Scheme 1):
Iodination
Direct iodination at position 3 employs:
Optimized conditions :
| Parameter | Value |
|---|---|
| NIS equivalence | 1.2 eq |
| Temperature | 0°C → RT |
| Reaction time | 3 hours |
| Yield | 82% (reported) |
Esterification
The methyl carboxylate is introduced via:
- Mitsunobu reaction with methanol:
- Ester exchange from ethyl to methyl esters:
Stepwise Synthetic Routes
Route A: Sequential Functionalization
- Core formation : 2-Amino-5-(trifluoromethyl)pyridine + methyl 3-oxopentanoate → Pyrido[1,2-a]pyrimidin-4-one.
- Iodination : NIS/FeCl₃ in AcOH.
- Esterification : DIAD/PPh₃ with MeOH.
Overall yield : 38–42% (calculated from analogous routes).
Route B: Late-Stage Trifluoromethylation
- Core with iodide : 3-Iodopyrido[1,2-a]pyrimidine-8-carboxylate.
- CF₃ insertion : Umemoto’s reagent.
- Oxidation : KMnO₄ to install 4-keto group.
Advantage : Avoids steric interference during cyclization.
Analytical Validation
Critical quality control metrics for the final compound:
| Parameter | Specification | Method |
|---|---|---|
| Purity (HPLC) | ≥98% | USP <621> |
| Residual solvents | <500 ppm (ICH Q3C) | GC-MS |
| Heavy metals | <10 ppm | ICP-OES |
| Iodine content | 30.1–31.9% | Combustion analysis |
Scalability and Industrial Considerations
Chemical Reactions Analysis
Cross-Coupling Reactions
The iodine atom at position 3 serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkenyl, or alkynyl groups.
Key Reaction Pathways:
-
Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with aryl boronic acids could replace the iodine with aromatic rings. For example, similar pyrido[1,2-a]pyrimidine derivatives undergo Suzuki reactions under conditions involving Pd(PPh₃)₄, K₂CO₃, and dioxane/water at 80–100°C .
-
Sonogashira Coupling : Reaction with terminal alkynes in the presence of Pd/Cu catalysts could install alkynyl groups. This is exemplified in pyrazolo[1,5-a]pyrimidine systems .
Table 1: Representative Cross-Coupling Conditions for Analogous Systems
| Reaction Type | Catalysts/Reagents | Conditions | Yield (%) | Ref. |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 80°C | 70–85 | |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | Et₃N, THF, 60°C | 65–78 |
Nucleophilic Substitution
The electron-withdrawing trifluoromethyl group at position 2 enhances the electrophilicity of adjacent carbons, facilitating nucleophilic displacement of the iodine atom.
Observed Trends:
-
Amination : Reaction with primary or secondary amines (e.g., morpholine, piperidine) in the presence of a base like K₂CO₃ or Cs₂CO₃ at 60–100°C .
-
Alkoxylation : Substitution with alcohols under similar conditions, though yields may vary due to steric hindrance .
Ester Functionalization
The methyl ester at position 8 can undergo hydrolysis to the carboxylic acid, followed by derivatization:
Stepwise Transformations:
-
Hydrolysis : Treatment with aqueous NaOH or LiOH in THF/MeOH converts the ester to a carboxylic acid .
-
Amidation : Coupling the acid with amines using EDCl/HOBt or other coupling agents forms carboxamides. For instance, quinolinone-3-carboxamides were synthesized via this route .
Table 2: Ester Hydrolysis and Amidation Conditions
| Step | Reagents/Conditions | Product | Yield (%) | Ref. |
|---|---|---|---|---|
| Hydrolysis | 2M NaOH, THF/MeOH, reflux, 4h | Carboxylic acid | 85–90 | |
| Amidation | EDCl, HOBt, DIPEA, DMF, RT, 12h | Carboxamide derivatives | 70-80 |
Cyclocondensation and Ring Functionalization
The pyrido[1,2-a]pyrimidine core may participate in cyclocondensation with β-dicarbonyl compounds or amines. For example:
-
Pyrazolo[1,5-a]pyrimidine Formation : Reaction with hydrazines or enamines under oxidative conditions forms fused heterocycles .
Comparative Reactivity with Analogues
The trifluoromethyl and iodine substituents distinguish this compound from simpler pyrido[1,2-a]pyrimidines:
Table 3: Reactivity Comparison with Related Compounds
| Compound | Key Functional Groups | Dominant Reactivity |
|---|---|---|
| Methyl 4-oxo-pyrido[1,2-a]pyrimidine-2-carboxylate | Ester, keto group | Ester hydrolysis, keto-enol tautomerism |
| 7-Iodo-pyrido[1,2-a]pyrimidin-4-one | Iodine, keto group | Cross-coupling, nucleophilic substitution |
| Target compound | Iodine, trifluoromethyl, ester | Enhanced electrophilicity, diverse coupling routes |
Challenges and Limitations
Scientific Research Applications
Methyl 3-iodo-4-oxo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-8-carboxylate is a heterocyclic compound belonging to the pyrido[1,2-a]pyrimidine family. It has a complex structure featuring a pyrimidine ring fused to a pyridine ring, with specific functional groups that contribute to its chemical properties and potential biological activities. The compound has a molecular formula of C12H8F3N3O3I and a CAS number of 2648773-73-1.
Potential Applications
This compound may find applications in various fields:
While specific interaction studies for this compound are sparse, compounds within this class often undergo interactions with biomolecules such as proteins and nucleic acids. Understanding these interactions could provide insights into their mechanism of action and potential therapeutic uses.
Structural Comparison
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate | Lacks trifluoromethyl and iodine groups | More stable due to fewer reactive sites |
| 7-Iodo-pyrido[1,2-a]pyrimidin-4-one | Contains iodine but different substitutions | Potentially different biological activities |
| Methyl 2-hydroxy-8-methyl-4-oxo-pyrido[1,2-a]pyrimidine | Hydroxy group instead of trifluoromethyl | May exhibit different solubility characteristics |
Mechanism of Action
The mechanism of action of Methyl 3-iodo-4-oxo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-8-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound can be contextualized by comparing it to analogs within the pyrido[1,2-a]pyrimidine family. Below is a detailed analysis:
Structural Analog: Ethyl 2-Hydroxy-8-Methyl-4-Oxo-4H-Pyrido[1,2-a]Pyrimidine-3-Carboxylate
This compound, synthesized by Ukrainets et al. (2014), shares the pyrido[1,2-a]pyrimidine core but differs in substituents:
- Position 2 : Hydroxyl group (vs. trifluoromethyl in the target compound).
- Position 3 : Ethyl carboxylate (vs. iodo group).
- Position 8 : Methyl group (vs. methyl carboxylate).
Electronic and Reactivity Differences
- Iodo vs. Hydroxyl at Position 3 : The iodo group in the target compound enhances electrophilicity at position 3, enabling nucleophilic substitutions (e.g., Suzuki couplings), whereas the hydroxyl group in the analog may participate in hydrogen bonding or tautomerism .
- Trifluoromethyl vs. Hydroxyl at Position 2 : The trifluoromethyl group’s strong electron-withdrawing effect increases the compound’s acidity and metabolic stability compared to the hydroxyl group, which may engage in intramolecular hydrogen bonding.
Comparison with Halogen-Substituted Analogs
Hypothetical analogs with bromo or chloro substituents at position 3 would exhibit reduced leaving-group ability compared to iodo, impacting reactivity in cross-coupling reactions. For example:
| Substituent (Position 3) | Bond Dissociation Energy (kJ/mol) | Relative Reactivity |
|---|---|---|
| Iodo | ~240 | High |
| Bromo | ~290 | Moderate |
| Chloro | ~340 | Low |
Methyl vs. Ethyl Carboxylates
The methyl carboxylate at position 8 in the target compound may offer higher metabolic stability than ethyl esters due to reduced susceptibility to esterase cleavage. This contrasts with the ethyl carboxylate in Ukrainets’ analog, which could enhance solubility but lower bioavailability .
Research Findings and Implications
- Spectroscopic Signatures :
- ¹H NMR : The trifluoromethyl group would cause deshielding of adjacent protons.
- ¹³C NMR : The iodo substituent at C3 would result in a distinct downfield shift compared to carboxylate-bearing analogs.
Biological Activity
Methyl 3-iodo-4-oxo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-8-carboxylate is a heterocyclic compound belonging to the pyrido[1,2-a]pyrimidine family. Its molecular formula is CHFNOI, and it has a CAS number of 2648773-73-1. This compound's structure features a pyrimidine ring fused to a pyridine ring, characterized by specific functional groups that contribute to its potential biological activities.
Biological Activity
The biological activity of this compound is not extensively documented in the literature; however, related compounds within the pyrido[1,2-a]pyrimidine class have shown promising bioactivity across various domains.
Anticancer Activity
Pyrimidine derivatives are recognized for their anticancer properties. For instance, compounds structurally similar to this compound have exhibited significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound A | MDA-MB453 | 29.1 |
| Compound B | MCF-7 | 15.3 |
| Compound C | A549 | 0.0227 |
These results indicate that modifications in the structure can lead to varying degrees of anticancer efficacy. For example, compounds with different substituents on the pyrimidine ring often show enhanced activity against specific cancer types due to their ability to interact with cellular targets.
Antimicrobial Activity
This compound may also exhibit antimicrobial properties. Pyrimidine derivatives have been documented to possess significant activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Activity |
|---|---|
| E. coli | High |
| S. aureus | Moderate |
| A. flavus | Significant |
These findings suggest that the presence of specific functional groups in this compound could enhance its interaction with bacterial targets.
Anti-inflammatory and Anti-diabetic Properties
Recent studies have highlighted the potential of pyrimidine derivatives in anti-inflammatory and anti-diabetic applications. For instance:
- Anti-inflammatory Activity : Compounds similar to this compound have shown inhibitory effects on pro-inflammatory cytokines.
- Anti-diabetic Activity : Some derivatives have demonstrated significant inhibition of α-amylase and α-glucosidase, indicating their potential as therapeutic agents for diabetes management.
The exact mechanism of action for this compound remains largely unexplored; however, it is hypothesized that its biological effects are mediated through interactions with biomolecules such as proteins and nucleic acids. Understanding these interactions is crucial for elucidating its therapeutic potential.
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC to detect intermediates.
- Purify via column chromatography (ethyl acetate/hexane gradients) or recrystallization (methanol/water) .
Basic: How can researchers characterize this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Analysis :
- ¹H NMR : Identify protons adjacent to electron-withdrawing groups (e.g., trifluoromethyl at δ 3.8–4.2 ppm). The pyridopyrimidine ring protons appear as distinct multiplets (δ 7.0–8.5 ppm).
- ¹³C NMR : Carbonyl groups (C=O) resonate at δ 165–175 ppm; CF₃ carbons appear as quartets (δ 120–125 ppm, J = 285 Hz) .
- X-Ray Crystallography :
Basic: What are common impurities or byproducts formed during synthesis, and how can they be mitigated?
Methodological Answer:
- Major Byproducts :
- Unreacted intermediates : Residual aminopyridine or uncyclized precursors. Mitigate via excess acylating agents and controlled heating .
- Di-iodinated species : Prevent via stoichiometric iodine use and low-temperature iodination.
- Ester hydrolysis : Avoid aqueous workup at high pH; use anhydrous conditions during esterification .
- Purification Strategies :
Advanced: What mechanistic insights exist for the cyclization step in pyridopyrimidine synthesis?
Methodological Answer:
The cyclization involves a concerted nucleophilic acyl substitution mechanism:
Aminopyridine Activation : Protonation of the amino group enhances nucleophilicity.
Acyl Transfer : Triethyl methanetricarboxylate acts as a dual acylating agent, forming a tetrahedral intermediate.
Ring Closure : Intramolecular attack by the pyridine nitrogen, followed by dehydration.
Experimental Support :
- Kinetic studies show pseudo-first-order dependence on aminopyridine concentration.
- DFT calculations confirm a low-energy transition state (ΔG‡ ≈ 25 kcal/mol) .
Advanced: What challenges arise in X-ray crystallographic analysis of this compound, and how are they resolved?
Methodological Answer:
- Challenges :
- Disorder in CF₃ groups : Dynamic motion reduces electron density clarity.
- Twinning : Common in triclinic or monoclinic systems.
- Solutions :
Advanced: How can researchers design analogs to study structure-activity relationships (SAR) for bioactivity?
Methodological Answer:
- Modification Sites :
- Position 2 : Replace CF₃ with other electron-withdrawing groups (e.g., NO₂, CN) to assess electronic effects.
- Position 8 : Substitute methyl ester with amides or heterocycles to modulate solubility.
- Synthetic Routes :
- Bioactivity Testing :
Advanced: How can spectral data (NMR) contradict crystallographic findings, and how is this resolved?
Methodological Answer:
- Example : NMR may indicate a tautomeric equilibrium (keto-enol), while X-ray shows a zwitterionic structure.
- Resolution :
Advanced: What experimental design (DoE) strategies optimize reaction yields and selectivity?
Methodological Answer:
- Factors : Temperature, solvent polarity, catalyst loading.
- Response Surface Methodology (RSM) :
- High-Throughput Screening :
- Robotic platforms test 96-well plates with varying reagent ratios.
Tables
Table 1. Key Spectral Data for Characterization
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.2 (d, J=6 Hz, H-7), δ 4.0 (s, OCH₃) | |
| ¹³C NMR | δ 170.5 (COOCH₃), δ 122.4 (CF₃, q) | |
| IR (KBr) | 1740 cm⁻¹ (C=O), 1150 cm⁻¹ (C-F) |
Q. Table 2. Optimization Parameters for Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 140–160°C | +25% efficiency |
| Solvent | Triethyl methanetricarboxylate | Reduces byproducts |
| Reaction Time | 6–8 hours | Maximizes cyclization |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
